

Application Note: Fabrication of High-Efficiency Flexible CIGS Solar Cells

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Compound of Interest

Compound Name: Copper;indium

CAS No.: 12053-87-1

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Introduction

Copper Indium Gallium Selenide (CIGS) thin-film solar cells are a leading photovoltaic technology, demonstrating high conversion efficiencies and long-term stability.[1] The development of CIGS cells on flexible substrates offers significant advantages, including lightweight design, adaptability to curved surfaces, and the potential for high-throughput roll-to-roll manufacturing.[2][3] These characteristics make flexible CIGS solar cells ideal for a wide range of applications, from building-integrated photovoltaics (BIPV) and portable electronics to aerospace technology.[4][5][6]

This document provides a detailed overview of the fabrication process for flexible CIGS solar cells, outlining the protocols for each critical step, from substrate preparation to final encapsulation. The typical device architecture consists of a flexible substrate, a Molybdenum (Mo) back contact, the p-type CIGS absorber layer, an n-type buffer layer (commonly Cadmium Sulfide, CdS), a transparent conductive oxide (TCO) window layer, and a protective encapsulation layer.[7][8]

Substrate Selection and Preparation

The choice of substrate is critical as it must withstand the high temperatures and chemical processes involved in CIGS deposition while providing mechanical flexibility.[8] Common substrates include polymer films (like polyimide) and metal foils (such as stainless steel or titanium).[1][7][8]

Data Presentation: Comparison of Flexible Substrates

Substrate Material	Max. Process Temp.	Key Advantages	Key Challenges
Polyimide (PI)	~450 °C[6][9]	Lightweight, highly flexible, electrically insulating.	Lower temperature tolerance than glass, requires artificial alkali doping.[2][8]
Stainless Steel (SS)	> 550 °C[8]	High thermal stability, low cost, robust.[8]	Electrically conductive (requires insulating barrier), potential for impurity diffusion (Fe, Cr), requires artificial alkali doping.[1][6][8]
Titanium (Ti) Foil	High	Lightweight, strong, good thermal stability.	Higher cost, potential for impurity diffusion.
Ultra-thin Glass (UTG)	High	Optically transparent, excellent barrier properties.[10]	More brittle than polymers/metals, higher cost.[10]

Experimental Protocol: Substrate Cleaning and Barrier Layer Deposition (for Stainless Steel)

- **Cleaning:** a. Sequentially sonicate the stainless steel substrate in ultrasonic baths of acetone, isopropanol, and deionized water for 15 minutes each to remove organic residues and particulate contamination. b. Dry the substrate using a high-purity nitrogen (N₂) gun.
- **Diffusion Barrier Deposition:** a. To prevent the diffusion of impurities like iron (Fe) and chromium (Cr) from the steel into the CIGS layer, a barrier layer is required.[6][11] A common choice is Silicon Dioxide (SiO₂). b. Deposit a SiO₂ layer (target thickness: 1-3 μm) onto the

cleaned substrate using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[6] c.

Typical PECVD Parameters:

- Precursor Gases: Silane (SiH₄) and Nitrous Oxide (N₂O)
- Substrate Temperature: 250-350 °C
- RF Power: 50-150 W
- Pressure: 0.5-2.0 Torr

Back Contact Deposition

Molybdenum (Mo) is the standard back contact material due to its high conductivity, thermal stability, and its ability to form a good ohmic contact with the CIGS layer.[7][12]

Experimental Protocol: Molybdenum (Mo) Deposition

- Method: DC magnetron sputtering is the preferred method for Mo deposition.[12][13]
- Procedure: a. Place the prepared substrate into a sputtering chamber with a high-purity Mo target. b. Evacuate the chamber to a base pressure of $< 5 \times 10^{-6}$ Torr. c. Introduce high-purity Argon (Ar) as the sputtering gas. d. To improve adhesion and manage film stress, a bi-layer Mo process is often used.
 - Layer 1 (Adhesion Layer): Deposit ~50-100 nm of Mo at a higher Ar pressure (e.g., 15-20 mTorr) to create a less dense, more adhesive film.
 - Layer 2 (Conductive Layer): Deposit the remaining thickness (~400-500 nm) at a lower Ar pressure (e.g., 5-10 mTorr) to create a dense, highly conductive film.[14] e. Alkali Doping: For substrates lacking sodium (Na), such as polyimide or steel, a Na-doped Mo layer or a separate alkali source layer (e.g., NaF) can be deposited before or after the Mo to facilitate CIGS grain growth and improve device performance.[1][6][8]

CIGS Absorber Layer Formation

The CIGS layer is the heart of the solar cell, responsible for absorbing sunlight and generating electron-hole pairs.[7] The three-stage co-evaporation process is the most widely used technique for achieving high-efficiency CIGS films.[8][15][16] This process allows for precise control over the film's composition and the creation of a beneficial gallium (Ga) gradient, which enhances charge collection.[2][15]

Experimental Protocol: Three-Stage Co-evaporation of CIGS

This process is conducted in a high-vacuum chamber (typically $<10^{-6}$ Torr) with separate effusion cells for Cu, In, Ga, and Se.[17] The substrate temperature is maintained at a lower temperature for flexible substrates, typically around 450 °C for polyimide.[2]

- Stage 1:
 - Co-evaporate Indium (In), Gallium (Ga), and Selenium (Se) onto the Mo-coated substrate.
 - This forms an $(\text{In,Ga})_2\text{Se}_3$ precursor layer.[16]
 - Duration and rates are controlled to set the initial Ga/(In+Ga) ratio.
- Stage 2:
 - Introduce a flux of Copper (Cu) and Se while stopping the In and Ga flux.
 - The film is grown in a Cu-rich environment ($[\text{Cu}]/([\text{In}]+[\text{Ga}]) > 1$), which promotes the formation of large CIGS grains.
 - The substrate temperature is typically raised to its maximum during this stage to enhance diffusion and grain growth.
- Stage 3:
 - Stop the Cu flux and re-introduce the In and Ga flux (along with continuous Se flux).
 - This final stage makes the overall film composition slightly Cu-poor ($[\text{Cu}]/([\text{In}]+[\text{Ga}]) < 1$), which is necessary for optimal photovoltaic properties.[16] It also forms a Ga-rich surface layer that reduces interface recombination.[15]

Buffer Layer Deposition

A thin n-type buffer layer is deposited onto the p-type CIGS to form the p-n heterojunction, which is essential for separating the photogenerated charge carriers.[7]

Experimental Protocol: Cadmium Sulfide (CdS) Deposition

Chemical Bath Deposition (CBD) is the standard method for depositing a uniform, conformal CdS layer.^{[7][8]}

- Bath Preparation: Prepare an aqueous solution containing:
 - A Cadmium salt (e.g., Cadmium Sulfate, CdSO_4)
 - A Sulfur source (e.g., Thiourea, $\text{SC}(\text{NH}_2)_2$)
 - A complexing agent (e.g., Ammonia, NH_4OH) to control the release of Cd^{2+} ions.
- Deposition: a. Immerse the CIGS-coated substrate in the chemical bath. b. Heat the bath to a controlled temperature, typically between 60-80 °C.^{[18][19]} c. The deposition proceeds for 10-20 minutes to achieve a target thickness of 50-80 nm. d. After deposition, rinse the substrate thoroughly with deionized water and dry with N_2 .
- Cd-Free Alternatives: Due to the toxicity of cadmium, significant research is focused on alternative buffer layers like Zinc Sulfide (ZnS), Zinc Oxide (ZnO), and Indium Sulfide (In_2S_3).^{[18][19][20][21]} These can also be deposited by CBD or sputtering techniques.

Window Layer and Encapsulation

Experimental Protocol: TCO Window Layer Deposition

The window layer consists of a transparent conductive oxide (TCO) that allows light to reach the CIGS absorber while serving as the top electrode. A bilayer structure of intrinsic Zinc Oxide (i-ZnO) and Aluminum-doped Zinc Oxide (Al:ZnO or AZO) is typically used.^{[22][23]}

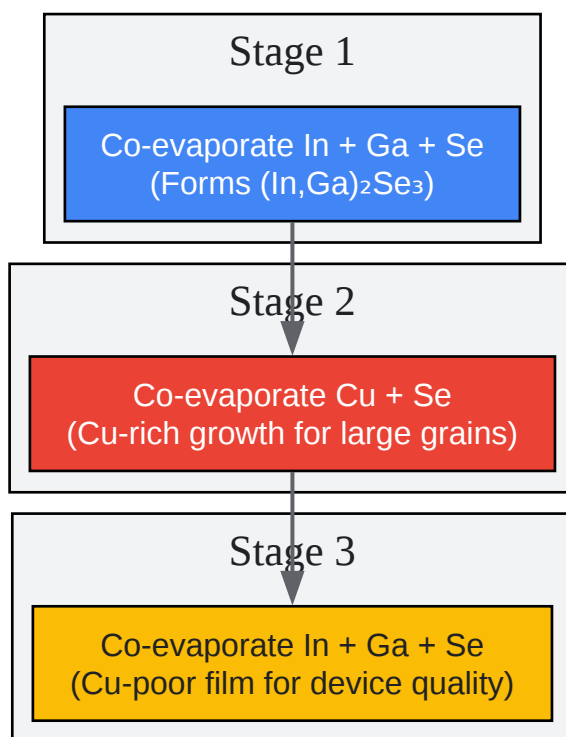
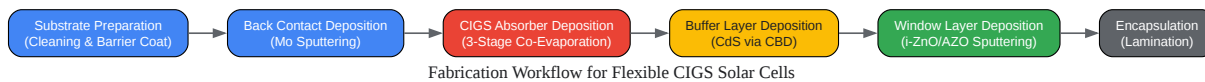
- Method: RF magnetron sputtering is used for both layers.^[7]
- Procedure: a. Deposit a thin (~50-100 nm) layer of high-resistivity i-ZnO from a pure ZnO target.^[23] This layer protects the junction from sputtering damage. b. Deposit a thicker (~150-300 nm) layer of low-resistivity AZO from a ZnO target doped with ~2 wt% Al_2O_3 . This layer provides lateral current collection.

Experimental Protocol: Encapsulation

Encapsulation is crucial for protecting flexible cells from environmental degradation, especially from moisture and oxygen.[4][5]

- Method: Lamination with a multi-layer barrier film is a common approach.[4]
- Procedure: a. Place a sheet of transparent barrier film (e.g., PET or PEN coated with SiOx/AlOx layers) over the completed cell stack. b. Use a thermally or UV-curable encapsulant (e.g., Ethylene Vinyl Acetate - EVA) between the cell and the barrier film. c. Laminate the stack under vacuum and heat to cure the encapsulant, forming a hermetic seal. d. Advanced methods include direct thin-film encapsulation with materials like Al₂O₃ deposited by Atomic Layer Deposition (ALD), which offers superior barrier performance in a very thin layer.[24]

Visualizations



Three-Stage Co-Evaporation Process Detail

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